N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine
Description
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine is a synthetic hybrid molecule combining a substituted coumarin scaffold with a dipeptide (glycylglycine) moiety. The coumarin core (2H-chromen-2-one) is substituted with a methyl group at position 7, a propyl chain at position 4, and an ether-linked propanoyl group at position 3. The propanoyl group is further conjugated to glycylglycine, a simple dipeptide composed of two glycine residues.
The synthesis likely involves coupling a pre-functionalized coumarin derivative (e.g., 7-methyl-4-propyl-5-hydroxycoumarin) with a propanoyl-glycylglycine intermediate via etherification or esterification. Similar methodologies are described in for synthesizing coumarin hydrazonoyl chlorides, where diazonium salt intermediates react with carbonyl-containing compounds .
Properties
Molecular Formula |
C20H24N2O7 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[[2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H24N2O7/c1-4-5-13-8-18(26)29-15-7-11(2)6-14(19(13)15)28-12(3)20(27)22-9-16(23)21-10-17(24)25/h6-8,12H,4-5,9-10H2,1-3H3,(H,21,23)(H,22,27)(H,24,25) |
InChI Key |
ZNSRBZLZJLBBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate.
Coupling Reaction: The chromen derivative is then coupled with a propanoyl chloride derivative in the presence of a base such as triethylamine.
Glycylglycine Addition: The resulting intermediate is reacted with glycylglycine in the presence of a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The propanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acyl chlorides and bases like pyridine are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. The chromen moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory and antioxidant effects, among others .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Coumarin-Peptide Hybrids
Key Observations :
- Coumarin vs. Non-Coumarin Cores: The target compound’s coumarin scaffold differentiates it from benzamido () or isoxazole-thiazole hybrids ().
- Peptide Linkage : Glycylglycine’s small size and hydrophilicity contrast with bulkier peptide conjugates in (e.g., benzamido-tyrosine-phenylalanine), which may reduce solubility but increase target specificity .
Physicochemical and Functional Properties
Hydrogen Bonding and Solubility: The glycylglycine moiety introduces multiple hydrogen-bond donors/acceptors, likely improving aqueous solubility compared to non-peptide conjugates like Compound 2 in (hydrazonoyl chloride). This aligns with principles in , where hydrogen-bonding networks influence crystallization and solubility .
Synthetic Complexity: The target compound’s ether-propanoyl linkage is less reactive than the hydrazonoyl chloride group in ’s Compound 2, suggesting greater stability under physiological conditions .
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